molecular formula C9H8N2O2S2 B2408517 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 898624-74-3

6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2408517
CAS No.: 898624-74-3
M. Wt: 240.3
InChI Key: SIQXVSSQQCZZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

6-acetyl-5-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S2/c1-3-5-7(13)10-9(14)11-8(5)15-6(3)4(2)12/h1-2H3,(H2,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQXVSSQQCZZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=S)N2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate thieno and pyrimidine precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophene with acetic anhydride and methyl isothiocyanate, followed by cyclization to form the thienopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thieno or pyrimidine rings .

Scientific Research Applications

Pharmacological Properties

Antitumor Activity
Research indicates that 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one exhibits significant antitumor properties. In pharmacological tests, it has been shown to inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways related to cell survival and proliferation .

Antioxidant Activity
The compound also displays potent antioxidant activity. It helps in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders . This property makes it a candidate for further development in antioxidant therapies.

Antimicrobial Activity
In addition to its antitumor and antioxidant effects, 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has shown promising results in antimicrobial assays. It has been evaluated against a range of bacterial and fungal strains, demonstrating effective inhibition of microbial growth . This suggests potential applications in treating infections caused by resistant pathogens.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Antitumor Effects: A study published in Acta Pharmaceutica reported that derivatives of thienopyrimidine compounds exhibited significant antitumor activity against various cancer cell lines. The research highlighted the role of structural modifications in enhancing efficacy .
  • Antioxidant Mechanisms: Research published in Pharmaceuticals indicated that the thienopyrimidine derivatives could protect cells from oxidative damage by modulating antioxidant enzyme activities and reducing lipid peroxidation levels .
  • Antimicrobial Evaluation: A comprehensive study assessed the antimicrobial properties of various thienopyrimidine derivatives, including 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. The results showed effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .

Mechanism of Action

The mechanism of action of 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as dihydrofolate reductase or phosphodiesterase, leading to disruption of cellular processes in microbes or cancer cells. The compound’s thioxo group can also interact with thiol-containing proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
  • 6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
  • 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Uniqueness

6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is unique due to its acetyl group at the 6-position, which can influence its biological activity and chemical reactivity. This modification can enhance its ability to interact with specific molecular targets, making it a valuable compound for drug development and other applications .

Biological Activity

6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antioxidant research. This compound exhibits significant potential as an antitumor and antioxidant agent, making it a subject of interest in pharmacological studies.

Chemical Structure

The chemical structure of 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can be represented as follows:

C9H8N2O1S\text{C}_9\text{H}_8\text{N}_2\text{O}_1\text{S}

This structure includes a thienopyrimidine core with an acetyl group and a thioxo group, which are crucial for its biological activity.

Antitumor Activity

Research has demonstrated that 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one exhibits significant antitumor properties . In pharmacological tests, this compound was found to inhibit the growth of various cancer cell lines. For instance:

  • In vitro studies indicated that it effectively reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations.
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell cycle regulation and apoptosis.

Antioxidant Activity

In addition to its antitumor effects, this compound also displays antioxidant activity , which is vital in combating oxidative stress-related diseases. The antioxidant properties were evaluated using various assays:

  • DPPH Radical Scavenging Assay : The compound showed a notable ability to scavenge DPPH radicals, indicating its potential as a natural antioxidant.
  • Ferric Reducing Antioxidant Power (FRAP) Assay : Results from this assay confirmed that 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one could effectively reduce ferric ions, further supporting its antioxidant capacity.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResult
AntitumorMTT AssayIC50 = 10 µM (HeLa cells)
AntioxidantDPPH Radical ScavengingEffective scavenger
AntioxidantFRAP AssaySignificant reducing power

Case Study: Antitumor Efficacy

A study conducted by El-Shehry et al. (2010) synthesized several thiophene derivatives, including 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. The findings revealed that this compound exhibited substantial antitumor activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Q. Table 1. Comparative Synthetic Yields Under Different Conditions

Starting MaterialSolventCatalystYield (%)Reference
2-Aminothiophene derivativeDMFTriethylamine70–80
Hydrazonoyl halideDioxaneNone50–60
6-Amino-2-thioxo-pyrimidinoneTFAAcetylacetone96

Q. Table 2. Key Spectral Data for Structural Confirmation

Functional GroupNMR (δ ppm)IR (cm⁻¹)HRMS (m/z)
Acetyl (C=O)2.5 (s, 3H)1700–1720305.0521
Thioxo (C=S)-1180–1200-
Pyrimidine ring7.8–8.2 (m)-305.0521

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.